molecular formula C11H12O B2607050 2-(3-Ethynylphenyl)propan-2-ol CAS No. 2092412-03-6

2-(3-Ethynylphenyl)propan-2-ol

Cat. No. B2607050
CAS RN: 2092412-03-6
M. Wt: 160.216
InChI Key: DDIXBOIRQMMVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Ethynylphenyl)propan-2-ol” is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.22 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(3-Ethynylphenyl)propan-2-ol” is 1S/C11H12O/c1-4-9-6-5-7-10(8-9)11(2,3)12/h1,5-8,12H,2-3H3 . This indicates that the molecule consists of an ethynylphenyl group attached to a propan-2-ol group.


Physical And Chemical Properties Analysis

“2-(3-Ethynylphenyl)propan-2-ol” is a liquid at room temperature .

Scientific Research Applications

Catalytic Conversion and Decomposition

  • Adsorption and Decomposition on Carbon and Carbon-Supported Catalysts : 2-(3-Ethynylphenyl)propan-2-ol (propan-2-ol) has been studied for its interactions with carbons and carbon-supported metal catalysts (Pt, Ag, Cu, Ni). The decomposition of propan-2-ol on these surfaces is primarily through dehydrogenation, and the presence of oxidized carbon significantly enhances this process (Zawadzki et al., 2001).

Photocatalytic Production of Hydrogen

  • Hydrogen Production from Glycerol and Propan-2-ol : Propan-2-ol has been used as a sacrificial agent for hydrogen photocatalytic production on M/TiO2 (M = Pt, Pd, Au) systems. It undergoes selective oxidation to acetone, and the process is sensitive to metal particle size and loading, with different outcomes for various metals (López-Tenllado et al., 2017).

Biofuel Production

  • Lipase-Mediated Transformation into Biodiesel : Propan-2-ol has been utilized as an acyl acceptor in the lipase-catalyzed production of biodiesel from vegetable oils. The use of propan-2-ol yielded high conversion rates for various oils, demonstrating its efficacy in biofuel production (Modi et al., 2006).

Pharmaceutical Applications

  • Synthesis of Antifungal Compounds : 2-(3-Ethynylphenyl)propan-2-ol has been used in synthesizing 1,2,3-triazole derivatives with significant antifungal activities. These compounds, particularly those with halogen substitution, have shown promising results against various Candida species (Lima-Neto et al., 2012).

Chemistry and Catalysis

  • Dehydration and Dehydrogenation on Metal Oxides : The study of propan-2-ol over metal oxides like TiO2, ZrO2, and CeO2 reveals insights into acid–base reactions on these surfaces. Understanding the decomposition process on these oxides contributes to broader applications in catalysis and chemical synthesis (Haffad et al., 2001).

Green Chemistry and Environmental Applications

  • Utilization in Fluorescent Biomarkers : 2-(3-Ethynylphenyl)propan-2-ol derivatives have been explored for their application in developing fluorescent biomarkers. These biomarkers, synthesized from industrial waste like cardanol and glycerol, show low acute toxicity to various biological models, making them suitable for environmental monitoring (Pelizaro et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(3-ethynylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-4-9-6-5-7-10(8-9)11(2,3)12/h1,5-8,12H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIXBOIRQMMVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethynylphenyl)propan-2-ol

CAS RN

2092412-03-6
Record name 2-(3-ethynylphenyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.